molecular formula C17H19N3O2S B10956267 N-(2-Adamantyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-Adamantyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10956267
M. Wt: 329.4 g/mol
InChI Key: GVLJNLBECJQIEZ-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an adamantyl group, a thienyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Adamantyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via alkylation reactions using adamantyl halides or adamantyl alcohols.

    Attachment of the Thienyl Group: The thienyl group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thienyl boronic acids or thienyl stannanes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Adamantyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as acidic or basic environments, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Adamantyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-Adamantyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist to various receptors, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-(2-Adamantyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-Adamantyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound shares the adamantyl and thienyl groups but differs in the heterocyclic ring structure.

    N-(2-Adamantyl)-3-(2-thienyl)-1,2,4-triazole-5-carboxamide: Similar in structure but contains a triazole ring instead of an oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-adamantyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H19N3O2S/c21-16(17-19-15(20-22-17)13-2-1-3-23-13)18-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,18,21)

InChI Key

GVLJNLBECJQIEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=NC(=NO4)C5=CC=CS5

Origin of Product

United States

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